An In-depth Technical Guide to 3-Hydroxy-2-phenylchroman-4-one and its Synonyms
An In-depth Technical Guide to 3-Hydroxy-2-phenylchroman-4-one and its Synonyms
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical entity commonly referred to as "3-hydroxy-2-phenylchroman-4-one," with a primary focus on its most prominent synonym, 3-hydroxyflavone . We will first address a critical point of nomenclature ambiguity to ensure clarity for the scientific community. The guide will then delve into the chemical synthesis, physicochemical properties, and diverse biological activities of 3-hydroxyflavone, supported by detailed experimental protocols and data. Furthermore, we will explore its applications in drug development and as a fluorescent probe, providing field-proven insights and explaining the rationale behind experimental choices. This document is intended to be a valuable resource for researchers and professionals working with this versatile molecule.
Clarification of Chemical Nomenclature: Chroman vs. Chromone
A crucial point of ambiguity arises from the term "3-hydroxy-2-phenylchroman-4-one." The suffix "-an" in "chroman" implies a saturated heterocyclic ring, specifically at the C2-C3 position. However, the vast majority of scientific literature and commercially available compounds under this general name refer to a structure with a double bond between C2 and C3. This unsaturated backbone is correctly termed a chromone .
Therefore, the scientifically accurate and most commonly understood synonym is 3-hydroxy-2-phenylchromen-4-one , which belongs to the flavonol subclass of flavonoids. To avoid ambiguity, this guide will use the widely accepted trivial name 3-hydroxyflavone or its IUPAC name.
Key Synonyms and Identifiers:
| Synonym/Identifier | Value | Source |
| Common Name | 3-Hydroxyflavone | [1] |
| Systematic IUPAC Name | 3-Hydroxy-2-phenyl-4H-1-benzopyran-4-one | [2] |
| Other Names | Flavon-3-ol, 3-HF, 3-Hydroxy-2-phenylchromone | [2] |
| CAS Number | 577-85-5 | |
| Molecular Formula | C₁₅H₁₀O₃ | [2] |
| Molecular Weight | 238.24 g/mol |
Chemical Synthesis of 3-Hydroxyflavone
3-Hydroxyflavone is a synthetic compound, not naturally found in plants, but it forms the backbone of all naturally occurring flavonols.[1] The most versatile and straightforward method for its synthesis is the Algar-Flynn-Oyamada (AFO) reaction . This reaction involves the oxidative cyclization of a chalcone to form a flavonol.[2]
The Algar-Flynn-Oyamada (AFO) Reaction
The AFO reaction transforms a 2'-hydroxychalcone into a flavonol using hot alkaline hydrogen peroxide.[1] The reaction proceeds through a two-stage mechanism, starting with the formation of a dihydroflavonol, which is then oxidized to the flavonol.[2]
Caption: General workflow of the Algar-Flynn-Oyamada reaction.
Step-by-Step Synthesis Protocol
This protocol is adapted from established methodologies for the synthesis of 3-hydroxyflavone derivatives.[3][4]
Part A: Synthesis of 2'-Hydroxychalcone
-
Reactant Preparation: In a round-bottom flask, dissolve 0.1 moles of o-hydroxy acetophenone in 150 ml of ethanol.
-
Base Addition: Add 30 ml of 50% potassium hydroxide solution to the flask.
-
Aldehyde Addition: To this mixture, add 0.12 moles of benzaldehyde.
-
Reaction: Reflux the mixture on a water bath for 1 hour and then let it stand overnight.
-
Precipitation: Pour the resulting solution into crushed ice and acidify with hydrochloric acid.
-
Isolation: The precipitate (2'-hydroxychalcone) is separated by filtration and recrystallized from acetone.
Part B: Synthesis of 3-Hydroxyflavone (AFO Reaction)
-
Suspension: Suspend 0.01 moles of the synthesized chalcone in 85 ml of ethanol in a flask with stirring.
-
Base Addition: Add 10 ml of 20% aqueous sodium hydroxide.
-
Oxidant Addition: Carefully add 18 ml of 30% hydrogen peroxide over a period of 30 minutes.
-
Reaction: Stir the reaction mixture for 3.5 hours at 30°C.
-
Precipitation: Pour the mixture into crushed ice containing 5 N hydrochloric acid.
-
Isolation and Purification: Filter the precipitate, wash with water, dry, and recrystallize from ethyl acetate to obtain pure 3-hydroxyflavone.[3]
Biological Activities and Therapeutic Potential
3-hydroxyflavone exhibits a wide range of pharmacological properties, making it a molecule of significant interest in drug development.[5] Its biological activities are largely attributed to its chemical structure, particularly the 3-hydroxyl group in conjugation with the 4-keto group and the C2-C3 double bond, which provides a highly resonant system and chelating ability.[6]
Antioxidant Activity
3-hydroxyflavone is a potent antioxidant, capable of scavenging free radicals and protecting against oxidative stress.[5][7] This activity is central to many of its other therapeutic effects.
DPPH Radical Scavenging Assay Protocol: [8][9]
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare a stock solution of 3-hydroxyflavone in methanol and create a series of dilutions.
-
Use ascorbic acid or quercetin as a positive control.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of the 3-hydroxyflavone dilutions or control to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration.
-
Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
-
Anti-inflammatory and Anticancer Activities
3-hydroxyflavone has demonstrated significant anti-inflammatory and anticancer properties.[5][10] It can modulate various signaling pathways involved in inflammation and carcinogenesis. For example, in renal cells, 3-hydroxyflavone has been shown to elicit a protective effect against nicotine-associated cytotoxicity via the PKA/CREB/MnSOD pathway.[11]
Caption: The PKA/CREB/MnSOD signaling pathway activated by 3-hydroxyflavone.[11]
In the context of cancer, 3-hydroxyflavone has shown antitumor activity against various cancer cell lines, including lung cancer, melanoma, and leukemia.[12]
Enzyme Inhibition
3-hydroxyflavone and its derivatives are known to interact with and inhibit various enzymes. A notable example is their interaction with Cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. 3-hydroxyflavone has been shown to be a weak inhibitor of CYP3A4.[13]
CYP3A4 Inhibition Assay (Simplified Protocol): [14]
-
Materials: Human liver microsomes (source of CYP3A4), a fluorescent or chromogenic CYP3A4 substrate, NADPH regenerating system, and 3-hydroxyflavone.
-
Procedure:
-
Pre-incubate the human liver microsomes with various concentrations of 3-hydroxyflavone.
-
Initiate the enzymatic reaction by adding the substrate and the NADPH regenerating system.
-
Incubate at 37°C for a specific time.
-
Stop the reaction and measure the formation of the product using a plate reader (fluorescence or absorbance).
-
-
Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.
Application as a Fluorescent Probe
A unique property of 3-hydroxyflavone is its excited-state intramolecular proton transfer (ESIPT) effect, which makes it a valuable fluorescent probe.[1] This phenomenon results in dual fluorescence emission, with a normal blue-violet emission and a tautomer green emission.[1] The ratio and intensity of these emissions are sensitive to the microenvironment, such as solvent polarity and hydrogen bonding.[15][16]
This property allows 3-hydroxyflavone and its derivatives to be used as probes to study membranes, protein binding, and the presence of metal ions.[15][17]
Fluorescence Spectroscopy Protocol for Protein Binding: [18]
-
Sample Preparation:
-
Prepare a stock solution of 3-hydroxyflavone in a suitable solvent like ethanol.
-
Prepare a solution of the protein of interest (e.g., Human Serum Albumin) in a buffer.
-
-
Titration:
-
In a cuvette, place the protein solution.
-
Incrementally add small aliquots of the 3-hydroxyflavone solution.
-
-
Spectral Acquisition:
-
Data Analysis:
-
Analyze the changes in the fluorescence intensity and wavelength of both the protein's intrinsic fluorescence (if any) and the dual emission of 3-hydroxyflavone to determine binding constants and characterize the binding site.
-
Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of 3-hydroxyflavone and its derivatives.[20][21]
General HPLC Protocol: [20]
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water, often with a small amount of formic acid to improve peak shape.
-
Detection: UV detection at a wavelength where 3-hydroxyflavone has maximum absorbance (around 285 nm and 340 nm).[21]
-
Quantification: A calibration curve is generated using a series of standard solutions of known concentrations.
Conclusion
3-hydroxyflavone, the correct and most common synonym for the ambiguous "3-hydroxy-2-phenylchroman-4-one," is a molecule with a rich chemical and biological profile. Its straightforward synthesis, potent antioxidant and biological activities, and unique fluorescence properties make it a valuable tool for researchers in chemistry, biology, and medicine. This guide has provided a comprehensive overview of its key aspects, from fundamental chemistry to practical applications, with the aim of facilitating further research and development in this exciting area.
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